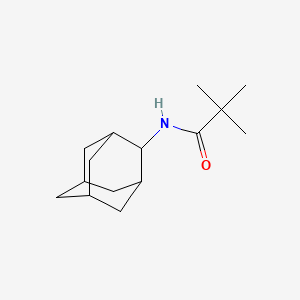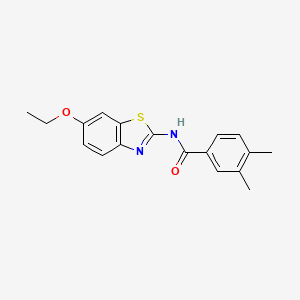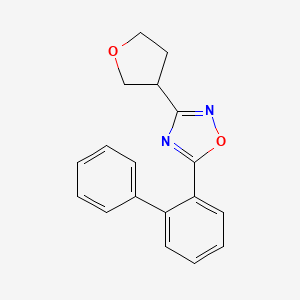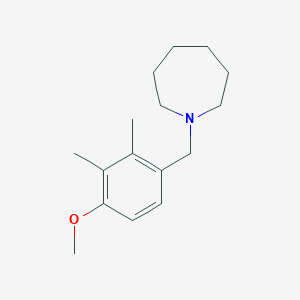![molecular formula C14H15N3O3 B5685703 5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5685703.png)
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione, also known as MRS 2578, is a potent and selective antagonist for the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is activated by nucleotides such as UDP. It is widely expressed in the central nervous system, immune system, and other tissues. MRS 2578 has been used as a research tool to investigate the role of the P2Y6 receptor in various physiological and pathological processes.
Mecanismo De Acción
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 acts as a competitive antagonist for the P2Y6 receptor. It binds to the receptor with high affinity and blocks the binding of UDP and other nucleotides. This leads to the inhibition of downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium. The exact mechanism of how the P2Y6 receptor regulates various physiological and pathological processes is still under investigation.
Biochemical and Physiological Effects
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, it inhibits the P2Y6 receptor-mediated microglial activation and pro-inflammatory cytokine production in the brain, which may have therapeutic potential in neuroinflammatory diseases. It also inhibits the P2Y6 receptor-mediated chemotaxis of immune cells, which may have therapeutic potential in autoimmune diseases. Furthermore, it inhibits the P2Y6 receptor-mediated osteoclast differentiation and bone resorption, which may have therapeutic potential in bone diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the P2Y6 receptor, which allows for specific targeting of this receptor without affecting other receptors. Another advantage is its stability and solubility in various solvents, which facilitates its use in different experimental conditions. However, one limitation is its cost, as it is a relatively expensive research tool. Another limitation is its potential off-target effects, which should be carefully evaluated and controlled.
Direcciones Futuras
There are several future directions for the research on 5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 and the P2Y6 receptor. One direction is to investigate the role of the P2Y6 receptor in other physiological and pathological processes, such as cancer, diabetes, and cardiovascular diseases. Another direction is to develop more potent and selective antagonists for the P2Y6 receptor, which may have better therapeutic potential. Additionally, the development of P2Y6 receptor agonists may also have therapeutic potential in certain diseases. Finally, the use of 5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 in combination with other drugs or therapies may also be explored to enhance their efficacy and reduce side effects.
Métodos De Síntesis
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 can be synthesized using a multistep process starting from 4-morpholinebenzaldehyde and 2,4-thiazolidinedione. The synthesis involves condensation, cyclization, and reduction steps, followed by purification using chromatography. The final product is a white solid with high purity and stability.
Aplicaciones Científicas De Investigación
5-[4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione 2578 has been extensively used as a research tool to investigate the role of the P2Y6 receptor in various physiological and pathological processes. For example, it has been used to study the P2Y6 receptor-mediated microglial activation in neuroinflammation, the P2Y6 receptor-mediated chemotaxis of immune cells in autoimmune diseases, and the P2Y6 receptor-mediated osteoclast differentiation in bone diseases.
Propiedades
IUPAC Name |
(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-13-12(15-14(19)16-13)9-10-1-3-11(4-2-10)17-5-7-20-8-6-17/h1-4,9H,5-8H2,(H2,15,16,18,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHHUSWFOYGKKW-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinol](/img/structure/B5685631.png)
![2-[5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685635.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)
![2-{[1-(2-chlorophenyl)-3-cyclopentyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5685699.png)


![5,6-dimethoxy-2-{2-[3-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5685717.png)
![5-chloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5685725.png)

![3-methyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5685739.png)